(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone
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Overview
Description
The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds with structural similarities, such as the study by Lakshminarayana et al. (2009), focuses on the synthesis and crystallographic analysis of complex molecules. These studies often explore the intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Lakshminarayana et al., 2009).
Synthesis and Characterization of Pyrrolidines
Research by Oliveira Udry et al. (2014) demonstrates the stereospecific synthesis of pyrrolidines, which are valuable in medicinal chemistry for their biological activities. Such syntheses involve complex reactions like 1,3-dipolar cycloadditions, highlighting the versatility of pyrrolidine frameworks in synthesizing diverse bioactive molecules (Oliveira Udry et al., 2014).
Advanced Material Synthesis
Studies on compounds such as those by Huang et al. (2021) involve the synthesis of boric acid ester intermediates, showcasing advanced techniques in organic synthesis. These works often include comprehensive structural confirmations using various spectroscopic methods and theoretical calculations, contributing to material science and nanotechnology applications (Huang et al., 2021).
Biological Activities and Anticancer Research
Research into related compounds, such as the work by Lan et al. (2013), explores the potential anticancer activities of novel synthetic molecules. These studies assess the compounds' ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis, providing a foundation for developing new anticancer agents (Lan et al., 2013).
Future Directions
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new compounds with this structure for the treatment of various diseases . This suggests that there could be potential future directions for the development and study of “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone” and similar compounds.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets of this compound would depend on the other functional groups present and their spatial arrangement.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many pyrrolidine derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Pyrrolidine derivatives generally have good bioavailability due to their polarity and ability to form hydrogen bonds .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-20-15-4-2-3-13(9-15)16(18)17-8-7-14(10-17)19-11-12-5-6-12/h2-4,9,12,14H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDOYDXACWOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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